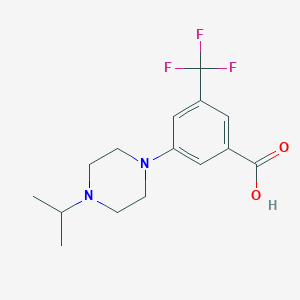
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzoic acid core substituted with a trifluoromethyl group and a piperazine ring with an isopropyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine under high pressure and temperature conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced to the piperazine ring through alkylation using isopropyl halides in the presence of a base such as sodium hydride.
Attachment of the Benzoic Acid Core: The benzoic acid core is attached to the piperazine ring via a nucleophilic substitution reaction, where the piperazine nitrogen attacks the carbonyl carbon of the benzoic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through electrophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoic acid core or piperazine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, sulfonates, bases or acids depending on the type of substitution.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols, amines, or hydrocarbons.
Substitution Products: Various substituted benzoic acids or piperazines.
科学的研究の応用
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
- 3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
- 3-(4-Propylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
Uniqueness
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased stability and lipophilicity compared to similar compounds.
特性
分子式 |
C15H19F3N2O2 |
|---|---|
分子量 |
316.32 g/mol |
IUPAC名 |
3-(4-propan-2-ylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H19F3N2O2/c1-10(2)19-3-5-20(6-4-19)13-8-11(14(21)22)7-12(9-13)15(16,17)18/h7-10H,3-6H2,1-2H3,(H,21,22) |
InChIキー |
XVSMTSIZWIILQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


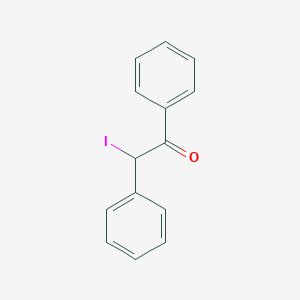
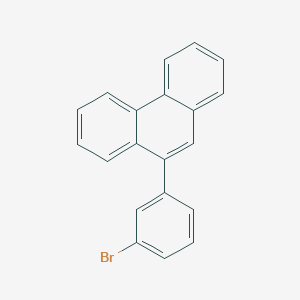
![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)
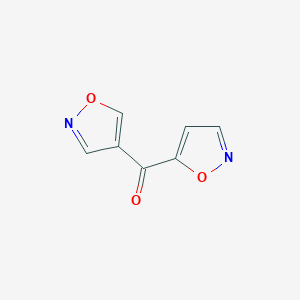
![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
![ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13977753.png)
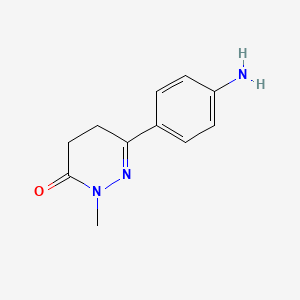
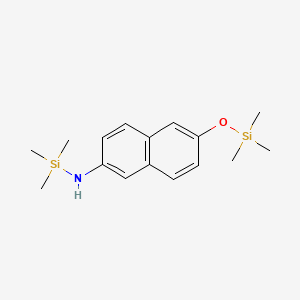
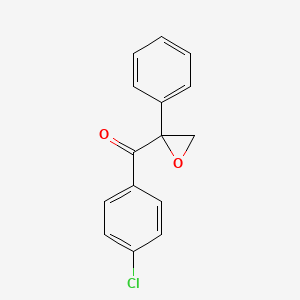
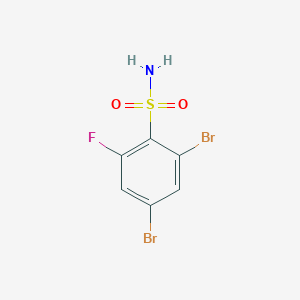
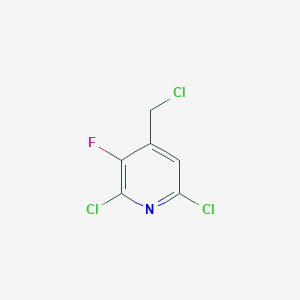
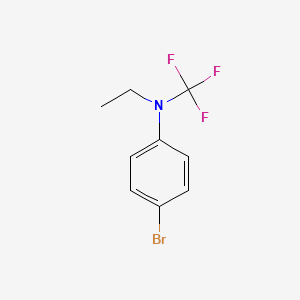
![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)
